4-Chloro-6-isopropyl-2-methylquinoline
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Overview
Description
“4-Chloro-6-isopropyl-2-methylquinoline” is a quinoline derivative. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The molecular weight of this compound is 219.71 .
Synthesis Analysis
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H14ClN/c1-8(2)10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3
. This compound has been characterized spectroscopically by FTIR, FT-Raman, UV-Vis, and NMR spectrum and compared with DFT results . Chemical Reactions Analysis
Quinoline compounds are broadly used as “parental” compounds to synthesize molecules with medical benefits, especially for antimalarial, antimicrobial, and anticancer activities . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 219.71 . The geometries of the isomer compounds have been optimized by using DFT/B3LYP method with the 6-311G++ (d,p) basis sets .Mechanism of Action
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “4-Chloro-6-isopropyl-2-methylquinoline” could be in the development of new drugs and in synthetic organic chemistry.
Properties
IUPAC Name |
4-chloro-2-methyl-6-propan-2-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-8(2)10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTGYTWEANQQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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